molecular formula C25H21FN8O2 B2585258 1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione CAS No. 920226-80-8

1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione

Cat. No. B2585258
CAS RN: 920226-80-8
M. Wt: 484.495
InChI Key: VOECXGRRJVQVKI-UHFFFAOYSA-N
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Description

1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione is a useful research compound. Its molecular formula is C25H21FN8O2 and its molecular weight is 484.495. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antagonist Activity

  • 5-HT2 Antagonist Activity : A study by Watanabe et al. (1992) investigated compounds including 1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione and found potent 5-HT2 antagonist activity, which was greater than ritanserin. This indicates the compound's potential in modulating serotonin receptors (Watanabe et al., 1992).

Antimicrobial and Antiviral Applications

  • Antimicrobial Activity : Bektaş et al. (2010) synthesized novel 1,2,4-triazole derivatives and screened them for antimicrobial activities. Some compounds displayed good to moderate activities against various microorganisms, suggesting potential use in combating bacterial infections (Bektaş et al., 2010).
  • HIV-1 Attachment Inhibition : A study by Wang et al. (2009) characterized derivatives like this compound as inhibitors of HIV-1 attachment. They demonstrated interference with the interaction of viral gp120 with the host cell receptor CD4, highlighting the compound's potential in HIV-1 treatment strategies (Wang et al., 2009).

Synthesis and Characterization for Various Applications

  • Building Blocks for Antitumor Agents : Riyadh (2011) utilized similar compounds as key intermediates in synthesizing pyrazoles with antitumor and antimicrobial activities. This indicates the versatility of these compounds in developing new therapeutic agents (Riyadh, 2011).
  • Luminescent Properties and Photo-induced Electron Transfer : Gan et al. (2003) synthesized novel piperazine substituted naphthalimide compounds, showing potential in photophysical applications. Their study on fluorescence spectra suggests applications in materials science and photochemistry (Gan et al., 2003).

Potential in Synthesis of Novel Derivatives

  • Synthesis of Novel Pyrazoline and Pyrazole Derivatives : Hassan (2013) synthesized a series of 2-pyrazolines and pyrazole derivatives from α,β-unsaturated ketones, indicating the use of such compounds in creating diverse chemical entities with potential therapeutic uses (Hassan, 2013).

properties

IUPAC Name

1-[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN8O2/c1-15-20(18-4-2-3-5-19(18)29-15)22(35)25(36)33-12-10-32(11-13-33)23-21-24(28-14-27-23)34(31-30-21)17-8-6-16(26)7-9-17/h2-9,14,29H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOECXGRRJVQVKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)N3CCN(CC3)C4=NC=NC5=C4N=NN5C6=CC=C(C=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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